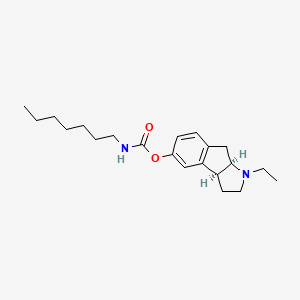
cis-(+-)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes an indeno-pyrrol ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the indeno-pyrrol ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained in good yields .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties .
Mécanisme D'action
The mechanism of action of cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
- (±)-cis-trikentrin A
- (±)-herbindole A
- Indole derivatives
Comparison: Compared to similar compounds, cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate stands out due to its unique indeno-pyrrol ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
139761-05-0 |
|---|---|
Formule moléculaire |
C21H32N2O2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
[(3aR,8bS)-3-ethyl-2,3a,4,8b-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-heptylcarbamate |
InChI |
InChI=1S/C21H32N2O2/c1-3-5-6-7-8-12-22-21(24)25-17-10-9-16-14-20-18(19(16)15-17)11-13-23(20)4-2/h9-10,15,18,20H,3-8,11-14H2,1-2H3,(H,22,24)/t18-,20+/m0/s1 |
Clé InChI |
NNWAKPXOOYJLNL-AZUAARDMSA-N |
SMILES isomérique |
CCCCCCCNC(=O)OC1=CC2=C(C[C@@H]3[C@H]2CCN3CC)C=C1 |
SMILES canonique |
CCCCCCCNC(=O)OC1=CC2=C(CC3C2CCN3CC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


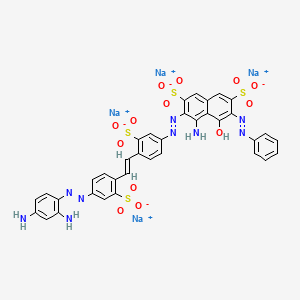
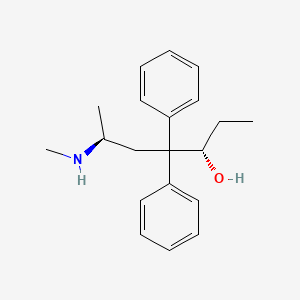

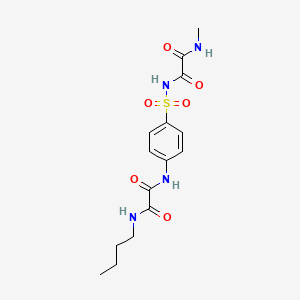
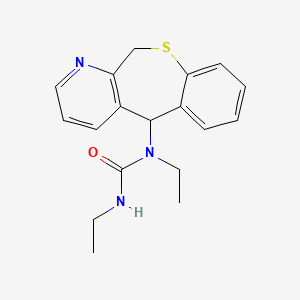
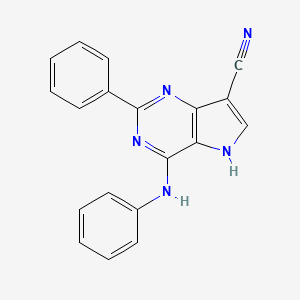
![2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine](/img/structure/B12749323.png)
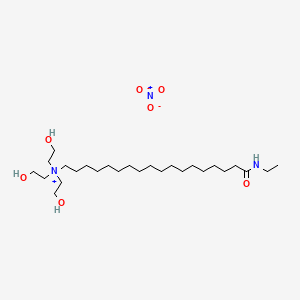


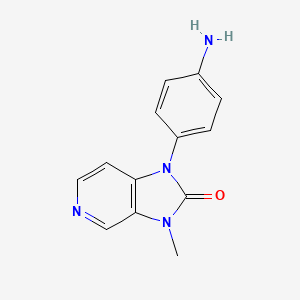
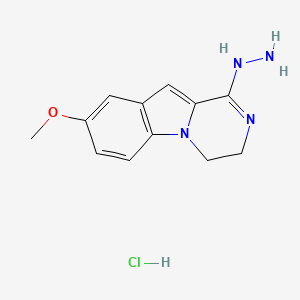

![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
